Propyl 3,4,5-trimethoxybenzoate
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Overview
Description
Propyl 3,4,5-trimethoxybenzoate: is an organic compound with the chemical formula C13H18O5 . It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structural properties, which include three methoxy groups attached to a benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propyl 3,4,5-trimethoxybenzoate can be synthesized through the esterification of 3,4,5-trimethoxybenzoic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Propyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: 3,4,5-trimethoxybenzoic acid or 3,4,5-trimethoxybenzaldehyde.
Reduction: Propyl 3,4,5-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of propyl 3,4,5-trimethoxybenzoate involves its interaction with biological membranes and enzymes. The compound’s methoxy groups and ester functionality allow it to modulate membrane properties and enzyme activities. It can interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may inhibit or activate specific enzymes by binding to their active sites .
Comparison with Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- Ethyl 3,4,5-trimethoxybenzoate
- Butyl 3,4,5-trimethoxybenzoate
Comparison: Propyl 3,4,5-trimethoxybenzoate is unique due to its propyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and butyl analogs. These differences can influence the compound’s solubility, reactivity, and biological activity. For example, the propyl ester may offer better membrane permeability and stability in certain applications .
Properties
CAS No. |
6178-45-6 |
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Molecular Formula |
C13H18O5 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
propyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C13H18O5/c1-5-6-18-13(14)9-7-10(15-2)12(17-4)11(8-9)16-3/h7-8H,5-6H2,1-4H3 |
InChI Key |
FZUOVWLTJMRMHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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